molecular formula C10H8FN B13703297 2-Cyclopropyl-6-fluorobenzonitrile

2-Cyclopropyl-6-fluorobenzonitrile

Cat. No.: B13703297
M. Wt: 161.18 g/mol
InChI Key: HKIYMNIUXDVEKF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-fluorobenzonitrile is an organic compound that features a cyclopropyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the halogen substitution reaction, where a chloro-benzonitrile is reacted with a fluorinating agent in the presence of a catalyst and an aprotic polar solvent . The reaction conditions often involve heating the mixture to a high temperature to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of 2-Cyclopropyl-6-fluorobenzonitrile may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Cyclopropyl-6-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: Similar in structure but lacks the cyclopropyl group.

    3-Fluorobenzonitrile: Similar in structure but with the fluorine atom in a different position.

    Cyclopropylbenzonitrile: Similar in structure but lacks the fluorine atom.

Uniqueness

2-Cyclopropyl-6-fluorobenzonitrile is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and physical properties. These structural features can enhance the compound’s reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-cyclopropyl-6-fluorobenzonitrile

InChI

InChI=1S/C10H8FN/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,7H,4-5H2

InChI Key

HKIYMNIUXDVEKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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